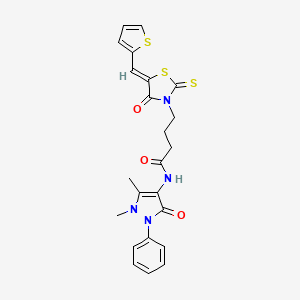
(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O3S, and it features a unique combination of pyrazole and thiazolidinone moieties. The structure can be represented as follows:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 375.45 g/mol |
| SMILES | CC1=C(NC(=O)C(=C1C)NCS(=O)(=O)[O])c2ccccc2 |
Biological Activity Overview
Recent studies have highlighted the biological activity of similar compounds, suggesting potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL against various bacterial strains, indicating broad-spectrum efficacy .
Antioxidant Activity
The antioxidant capacity of these compounds has also been examined:
- Compounds showed DPPH scavenging percentages between 84.16% and 90.52%, demonstrating strong radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through hemolysis stabilization assays:
- Compounds exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, suggesting their effectiveness in reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
DNA Gyrase Inhibition
Notably, certain derivatives have been shown to inhibit E. coli DNA gyrase B , with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin . This mechanism is critical for bacterial replication and presents a target for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays revealed varying degrees of toxicity across different cell lines:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 163.3 ± 0.17 |
| Compound B | 170 ± 0.40 |
| Compound C | 86.2 ± 0.03 |
This data suggests that while some derivatives may possess cytotoxic effects at higher concentrations, they could still be optimized for therapeutic use.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole-based compounds:
- Study on Benzofuran-Pyrazole Derivatives : This research demonstrated that benzofuran-pyrazole-based compounds exhibited significant antimicrobial activity with MIC values indicating their potential as new antibiotic agents .
- Antioxidant and Anti-inflammatory Evaluation : The antioxidant activities were assessed using DPPH assays, showing promising results for potential therapeutic applications in oxidative stress-related conditions .
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-15-20(22(30)27(25(15)2)16-8-4-3-5-9-16)24-19(28)11-6-12-26-21(29)18(33-23(26)31)14-17-10-7-13-32-17/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,28)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARPUOWBQEUIT-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













